N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a carbamothioyl group and a phenoxyacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-(3-methylphenoxy)acetic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures high yield and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted amides, thioureas
Scientific Research Applications
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving proteases and kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
- N-[(3,5-dimethylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
- N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
Uniqueness
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern on the phenoxyacetamide moiety, which imparts unique chemical and biological properties. This compound exhibits distinct reactivity and binding affinity compared to its analogs, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-5-4-6-16(10-12)22-11-17(21)20-18(23)19-15-8-13(2)7-14(3)9-15/h4-10H,11H2,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSXKFWAENHECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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